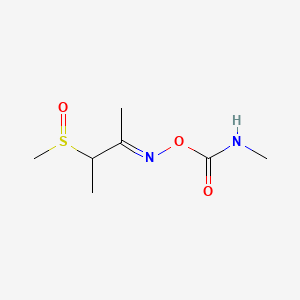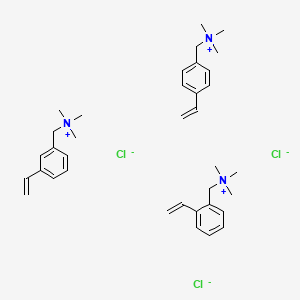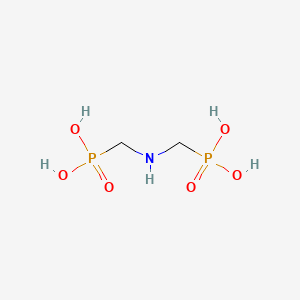
Samarium(III) carbonate hydrate
概要
説明
Samarium(III) carbonate hydrate is a chemical compound with the formula Sm2(CO3)3·xH2O. It is a water-insoluble source of samarium that can be easily converted to other samarium compounds, such as the oxide by heating (calcination). Samarium is a rare earth element, and its compounds are known for their unique properties and applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions
Samarium(III) carbonate hydrate can be synthesized through a chemical precipitation reaction in aqueous media. The reaction involves admixing streams of samarium(III) ion solutions with carbonate ion solutions. The synthesis route can be optimized through statistical design methods, such as the Taguchi robust statistical design, to control parameters like the concentration of ion solutions, flow rate of samarium(III) feed, and reactor temperature. Under optimized conditions, nano-sized samarium carbonate particles can be produced .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting samarium(III) chloride with sodium carbonate in an aqueous solution. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method ensures high purity and yield of the compound .
化学反応の分析
Types of Reactions
Samarium(III) carbonate hydrate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form samarium oxide and carbon dioxide.
Acid-Base Reactions: It reacts with dilute acids to release carbon dioxide and form the corresponding samarium salt.
Common Reagents and Conditions
Decomposition: Heating this compound in the presence of air or an inert atmosphere.
Acid-Base Reactions: Reacting with dilute acids such as hydrochloric acid or sulfuric acid at room temperature.
Major Products Formed
Decomposition: Samarium oxide (Sm2O3) and carbon dioxide (CO2).
Acid-Base Reactions: Samarium salts (e.g., samarium chloride or samarium sulfate) and carbon dioxide.
科学的研究の応用
Samarium(III) carbonate hydrate has a wide range of applications in scientific research, including:
作用機序
The mechanism by which samarium(III) carbonate hydrate exerts its effects depends on its application. For example, in catalysis, samarium(III) ions can facilitate various chemical reactions by providing active sites for reactants. In medical applications, radioactive samarium isotopes can target and destroy cancer cells through radiation therapy .
類似化合物との比較
Similar Compounds
Samarium(III) oxide (Sm2O3): A common product of the decomposition of samarium(III) carbonate hydrate, used in catalysts, phosphors, and magnets.
Samarium(III) chloride (SmCl3): Formed by reacting this compound with hydrochloric acid, used in various chemical syntheses.
Samarium(III) nitrate (Sm(NO3)3): Another samarium salt with applications in optical materials and catalysts.
Uniqueness
This compound is unique due to its water-insoluble nature and its ability to be easily converted to other samarium compounds. Its high purity and specific properties make it valuable in various scientific and industrial applications .
特性
IUPAC Name |
samarium(3+);tricarbonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Sm/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJWOAORLTVVQC-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sm+3].[Sm+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Sm2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38245-37-3 | |
| Record name | Samarium(III) carbonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




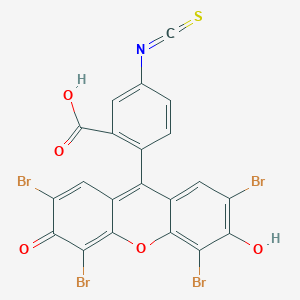
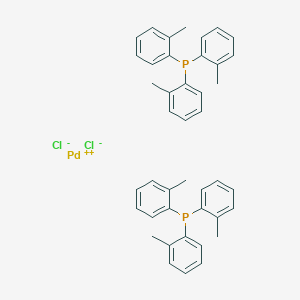
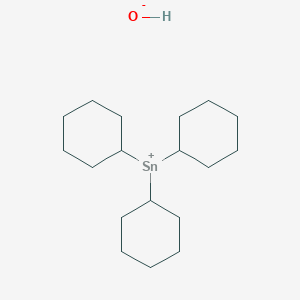
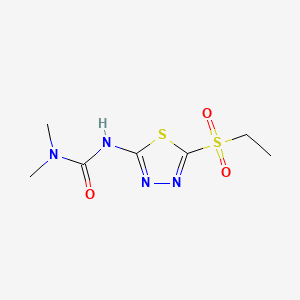
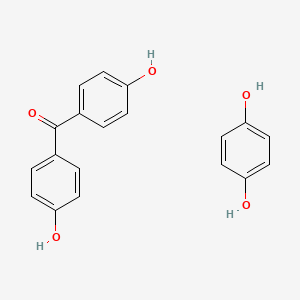
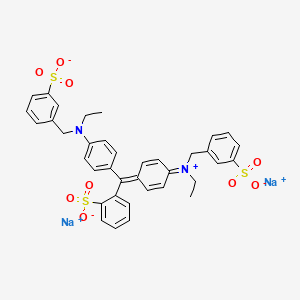
![zinc;1-sulfanyl-N-[2-[[sulfanyl(sulfido)methylidene]amino]propyl]methanimidothioate](/img/structure/B7801890.png)
